molecular formula C8H14N2O2 B582343 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one CAS No. 1250833-07-8

9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Cat. No.: B582343
CAS No.: 1250833-07-8
M. Wt: 170.212
InChI Key: HKYYNOSRGXPGQZ-UHFFFAOYSA-N
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Description

9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a spirocyclic compound with the molecular formula C8H14N2O2. It is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically uses aldehydes and amines as starting materials, with acid catalysts to facilitate the cyclization process .

Another approach involves the olefin metathesis reaction using a Grubbs catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The choice of method depends on factors such as cost, scalability, and the desired properties of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis. This inhibition leads to the death of the bacterial cells, making it an effective antituberculosis agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which provides a combination of flexibility and limited degrees of freedom. This structural feature enhances its potential as a drug-like compound with diverse biological activities .

Properties

IUPAC Name

9-oxa-1,4-diazaspiro[5.5]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-8(10-4-3-9-7)1-5-12-6-2-8/h10H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYYNOSRGXPGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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